

Application Notes and Protocols: Acidified Potassium Dichromate in Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrogen dichromate*

Cat. No.: B1233165

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Acidified potassium dichromate ($K_2Cr_2O_7/H^+$) is a robust and cost-effective oxidizing agent widely employed in organic synthesis. Its utility lies in the controlled oxidation of various functional groups, most notably the conversion of alcohols to carbonyl compounds and carboxylic acids. The orange-red crystalline solid, when dissolved in an acidic medium, typically sulfuric acid, forms chromic acid (H_2CrO_4), the active oxidizing species. The progress of the reaction is conveniently monitored by a distinct color change from orange ($Cr_2O_7^{2-}$) to green (Cr^{3+}).

The primary applications of acidified potassium dichromate in an organic chemistry setting, including contexts relevant to pharmaceutical synthesis, are outlined below:

- Oxidation of Primary Alcohols: Primary alcohols can be selectively oxidized to either aldehydes or carboxylic acids by carefully controlling the reaction conditions.
 - To Aldehydes: This transformation requires the use of an excess of the alcohol and immediate distillation of the aldehyde as it forms. This prevents further oxidation to the carboxylic acid. This method is particularly useful for the synthesis of volatile aldehydes which are key intermediates in the synthesis of more complex molecules.

- To Carboxylic Acids: To achieve complete oxidation to a carboxylic acid, an excess of the oxidizing agent is used, and the reaction is typically heated under reflux. This ensures that any initially formed aldehyde is further oxidized. Carboxylic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.
- Oxidation of Secondary Alcohols: Secondary alcohols are readily oxidized to ketones. This reaction is generally high-yielding and is a common method for the synthesis of ketones in both laboratory and industrial settings. Ketones are prevalent structural motifs in many biologically active compounds.
- Oxidation of Benzylic Alcohols: Benzylic alcohols, both primary and secondary, are particularly susceptible to oxidation by acidified potassium dichromate, yielding the corresponding benzaldehydes and benzophenones. The selective oxidation of a primary benzylic alcohol to benzaldehyde is a valuable transformation in the synthesis of fine chemicals and pharmaceutical intermediates.[\[1\]](#)
- Quantitative Analysis: Due to its stoichiometric and clean reaction, acidified potassium dichromate is used in the quantitative analysis of certain organic compounds, such as the determination of ethanol content.[\[2\]](#)

Despite its utility, the use of chromium(VI) reagents raises significant environmental and health concerns due to their toxicity and carcinogenicity. Therefore, handling and disposal must be conducted with strict adherence to safety protocols. For many applications, especially in industrial settings, alternative and "greener" oxidizing agents are increasingly favored. However, for laboratory-scale synthesis and certain specific transformations, acidified potassium dichromate remains a relevant and effective reagent.

Data Presentation

The following tables summarize quantitative data for the oxidation of various alcohols using acidified potassium dichromate.

Table 1: Oxidation of Primary Alcohols

Substrate	Product	Reaction Conditions	Yield (%)	Reference
Benzyl Alcohol	Benzaldehyde	K ₂ Cr ₂ O ₇ , H ₂ SO ₄ , Acetic Acid- Water, 35°C	>85	[1]
Ethanol	Ethanoic Acid	Excess K ₂ Cr ₂ O ₇ /H ₂ SO ₄ , Reflux	High	[3]

Table 2: Oxidation of Secondary Alcohols

Substrate	Product	Reaction Conditions	Yield (%)	Reference
Menthol	Menthone	Na ₂ Cr ₂ O ₇ /H ₂ SO ₄ , , Water, ~55°C	83-85	
Cyclohexanol	Cyclohexanone	Na ₂ Cr ₂ O ₇ /H ₂ SO ₄ , , Water, 55-60°C	High	
2-Propanol	Propanone	K ₂ Cr ₂ O ₇ /H ₂ SO ₄ , Heat	High	[4]

Experimental Protocols

3.1 Protocol for the Oxidation of a Primary Alcohol to a Carboxylic Acid (Jones Oxidation)

This protocol describes the oxidation of a primary alcohol to a carboxylic acid using Jones reagent, which is a solution of chromium trioxide in sulfuric acid. Potassium dichromate can be used as a precursor to generate the active chromium(VI) species.

Materials:

- Primary alcohol
- Potassium dichromate (K₂Cr₂O₇)

- Concentrated sulfuric acid (H_2SO_4)
- Acetone
- Isopropanol (for quenching)
- Dichloromethane or ether (for extraction)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and hotplate
- Ice bath

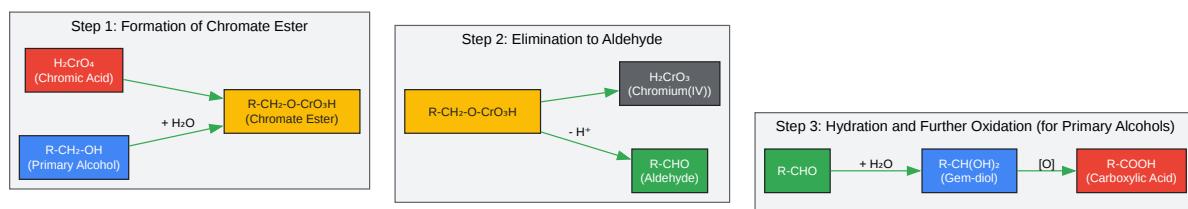
Procedure:

- Preparation of Jones Reagent: In a fume hood, carefully dissolve 2.7 g of potassium dichromate in 2.3 mL of concentrated sulfuric acid and dilute with water to a final volume of 10 mL.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the primary alcohol (e.g., 10 mmol) in 20 mL of acetone. Cool the flask in an ice bath.
- Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature of the reaction mixture below 20°C during the addition. The color of the solution will change from orange to green.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, quench the excess oxidizing agent by the dropwise addition of isopropanol until the orange color disappears completely and the solution remains green.

- Work-up: Add 50 mL of water to the reaction mixture and extract with three 30 mL portions of dichloromethane or ether.
- Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid. The product can be further purified by recrystallization or chromatography.

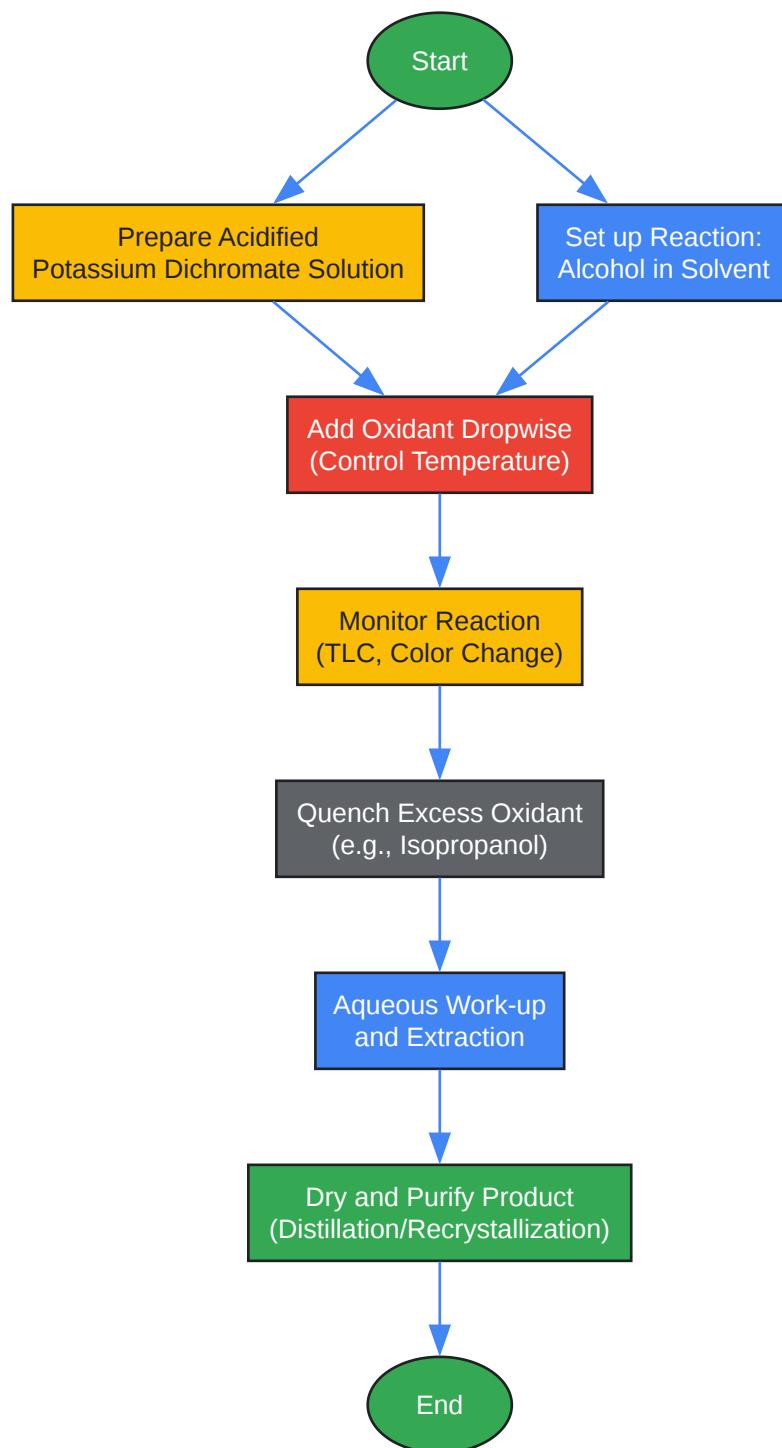
3.2 Protocol for the Oxidation of a Secondary Alcohol to a Ketone: Synthesis of Menthone from Menthol

Materials:


- Menthol
- Sodium dichromate dihydrate ($\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$) or Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)
- Concentrated sulfuric acid (H_2SO_4)
- Water
- Ether
- 5% Sodium hydroxide solution
- Mechanical stirrer
- Round-bottom flask
- Separatory funnel

Procedure:

- Preparation of the Oxidizing Solution: In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 120 g of sodium dichromate dihydrate in 600 mL of water. Slowly and with stirring, add 100 g of concentrated sulfuric acid.
- Reaction: To the stirred oxidizing solution, add 90 g of menthol in several portions. The temperature of the mixture will rise to about 55°C.


- Reaction Completion: Continue stirring until the reaction is complete, indicated by a drop in temperature.
- Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of ether and shake. Separate the layers.
- Washing: Wash the organic layer with three 200 mL portions of 5% sodium hydroxide solution, followed by a wash with water.
- Isolation: Remove the ether by distillation. The crude menthone can be purified by vacuum distillation. The yield is typically in the range of 83-85%.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of alcohol oxidation by chromic acid.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for alcohol oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. Potassium dichromate - Wikipedia [en.wikipedia.org]
- 3. compoundchem.com [compoundchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: Acidified Potassium Dichromate in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233165#use-of-acidified-potassium-dichromate-in-organic-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com